molecular formula C28H22O4 B8121689 2,2'-Dianisoyl-diphenyl CAS No. 20837-34-7

2,2'-Dianisoyl-diphenyl

Cat. No. B8121689
CAS RN: 20837-34-7
M. Wt: 422.5 g/mol
InChI Key: WEFQNDCPGIBTBD-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common name, structural formula, and molecular formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .


Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required (temperature, pressure, catalyst, etc.), and the mechanism of the reaction .


Molecular Structure Analysis

This involves the study of the compound’s molecular structure. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants and products, the conditions required, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, molar mass, and reactivity .

Mechanism of Action

This is typically used in the context of drugs and refers to how the compound interacts with the body to produce its effects .

Safety and Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it. Material Safety Data Sheets (MSDS) are a good source of this information .

properties

IUPAC Name

[2-[2-(4-methoxybenzoyl)phenyl]phenyl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O4/c1-31-21-15-11-19(12-16-21)27(29)25-9-5-3-7-23(25)24-8-4-6-10-26(24)28(30)20-13-17-22(32-2)18-14-20/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFQNDCPGIBTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568522
Record name ([1,1'-Biphenyl]-2,2'-diyl)bis[(4-methoxyphenyl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dianisoyl-diphenyl

CAS RN

20837-34-7
Record name ([1,1'-Biphenyl]-2,2'-diyl)bis[(4-methoxyphenyl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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